

CAS number for [D-Trp34]-Neuropeptide Y

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Compound of Interest

Compound Name: [D-Trp34]-Neuropeptide Y

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An In-Depth Technical Guide to [D-Trp34]-Neuropeptide Y

CAS Number: 153549-84-9

Introduction

[D-Trp34]-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This modified peptide is characterized by the substitution of L-Tryptophan with D-Tryptophan at position 34. This alteration confers high potency and selectivity as an agonist for the Neuropeptide Y receptor Y5 (Y5R).^{[1][2]} The Y5 receptor is strongly implicated in the regulation of feeding behavior, and as such, **[D-Trp34]-Neuropeptide Y** is a critical tool for researchers investigating the physiological roles of this receptor, particularly in the context of appetite, obesity, and energy homeostasis.^{[2][3][4]} This guide provides a comprehensive overview of the technical details, experimental protocols, and signaling pathways associated with **[D-Trp34]-Neuropeptide Y**.

Physicochemical Properties

Property	Value	Reference
CAS Number	153549-84-9	[1]
Molecular Formula	C196H289N55O56	
Molecular Weight	4311.77 g/mol	
Amino Acid Sequence	YPSKPDNPGEDAPAEDLARY YSALRHYNLITR(D-W)RY- NH2	
Solubility	Soluble to 0.20 mg/ml in 20% acetonitrile	
Storage	Store at -20°C	

Pharmacological Data

[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the NPY Y5 receptor. Its binding affinity (pKi) and functional potency (pEC50) have been characterized in various cell-based assays.

Table 1: Receptor Binding Affinity of **[D-Trp34]-Neuropeptide Y**

Receptor Subtype (Species)	Cell Line	pKi	Reference
hY1	CHO	6.49	[1]
hY2	CHO	5.43	[1]
hY4	CHO	7.08	[1]
hY5	CHO	7.53	[1]
rY1	CHO	6.55	[1]
rY2	CHO	5.95	[1]
rY4	CHO	6.85	[1]
rY5	CHO	7.41	[1]

h: human, r: rat

Table 2: Functional Potency of **[D-Trp34]-Neuropeptide Y**

Receptor Subtype (Species)	Cell Line	pEC50	Reference
rY1	CHO	6.44	[1]
rY2	CHO	<6	[1]
rY4	HEK-293	6.28	[1]
rY5	HEK-293	7.82	[1]

r: rat

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity of **[D-Trp34]-Neuropeptide Y** to NPY receptors expressed in transfected cell lines.

Materials:

- HEK293 or CHO cells transfected with the desired NPY receptor subtype (e.g., Y5R).
- Cell culture medium and reagents.
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Radioligand (e.g., [¹²⁵I]-Peptide YY).
- **[D-Trp34]-Neuropeptide Y**.
- Non-specific binding control (e.g., high concentration of unlabeled NPY).

- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 1. Culture transfected cells to confluence.
 2. Harvest cells and homogenize in ice-cold membrane preparation buffer.
 3. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 4. Centrifuge the supernatant at high speed to pellet the cell membranes.
 5. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
- Binding Assay:
 1. In a multi-well plate, add a constant amount of cell membrane preparation to each well.
 2. Add a constant concentration of the radioligand to each well.
 3. Add increasing concentrations of **[D-Trp34]-Neuropeptide Y** to compete with the radioligand.
 4. For non-specific binding, add a high concentration of unlabeled NPY.
 5. Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
 6. Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 7. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 8. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:

1. Calculate the specific binding by subtracting the non-specific binding from the total binding.
2. Plot the specific binding as a function of the logarithm of the competitor concentration.
3. Determine the IC₅₀ value (the concentration of **[D-Trp34]-Neuropeptide Y** that inhibits 50% of the specific binding of the radioligand).
4. Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Rodents

This protocol outlines a method to assess the orexigenic (appetite-stimulating) effects of **[D-Trp34]-Neuropeptide Y** following intracerebroventricular (ICV) administration in rats or mice.

Materials:

- Adult male rats or mice.
- Stereotaxic apparatus.
- Anesthetics (e.g., isoflurane, ketamine/xylazine).
- Surgical tools for cannulation.
- Guide cannula and dummy cannula.
- Injection cannula.
- **[D-Trp34]-Neuropeptide Y** dissolved in sterile saline.
- Vehicle control (sterile saline).
- Standard rodent chow.
- Metabolic cages for monitoring food intake.

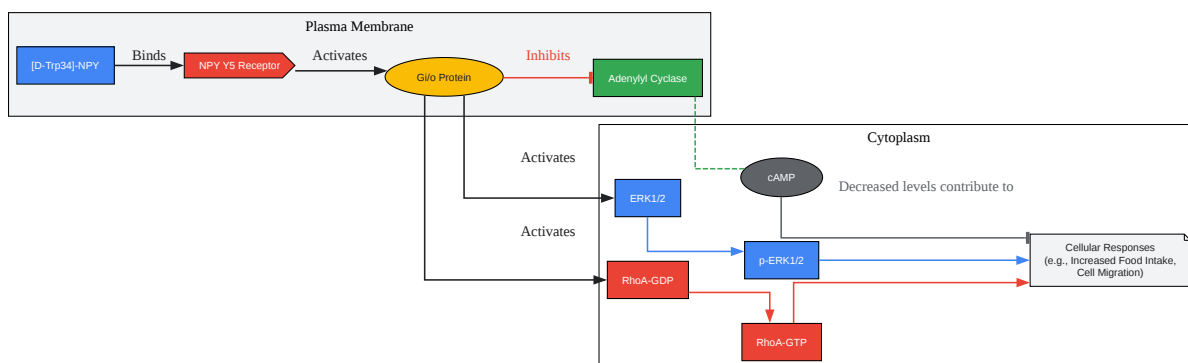
Procedure:

- Surgical Cannulation:
 1. Anesthetize the animal and place it in the stereotaxic apparatus.
 2. Make a midline incision on the scalp to expose the skull.
 3. Drill a small hole in the skull at the coordinates corresponding to the lateral ventricle.
 4. Implant a guide cannula into the lateral ventricle and secure it with dental cement.
 5. Insert a dummy cannula to keep the guide cannula patent.
 6. Allow the animal to recover from surgery for at least one week.
- Intracerebroventricular Injection:
 1. Gently restrain the animal and remove the dummy cannula.
 2. Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.
 3. Infuse a specific dose of **[D-Trp34]-Neuropeptide Y** (e.g., 8 or 16 μ g/rat) or vehicle over a short period (e.g., 1-2 minutes).^[1]
 4. Leave the injection cannula in place for a minute to allow for diffusion before replacing the dummy cannula.
- Food Intake Measurement:
 1. Place the animal in a metabolic cage with a pre-weighed amount of food.
 2. Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after the injection.
 3. Account for any spillage by weighing the food debris at the bottom of the cage.
- Data Analysis:
 1. Calculate the cumulative food intake for each animal at each time point.

2. Compare the food intake between the **[D-Trp34]-Neuropeptide Y**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

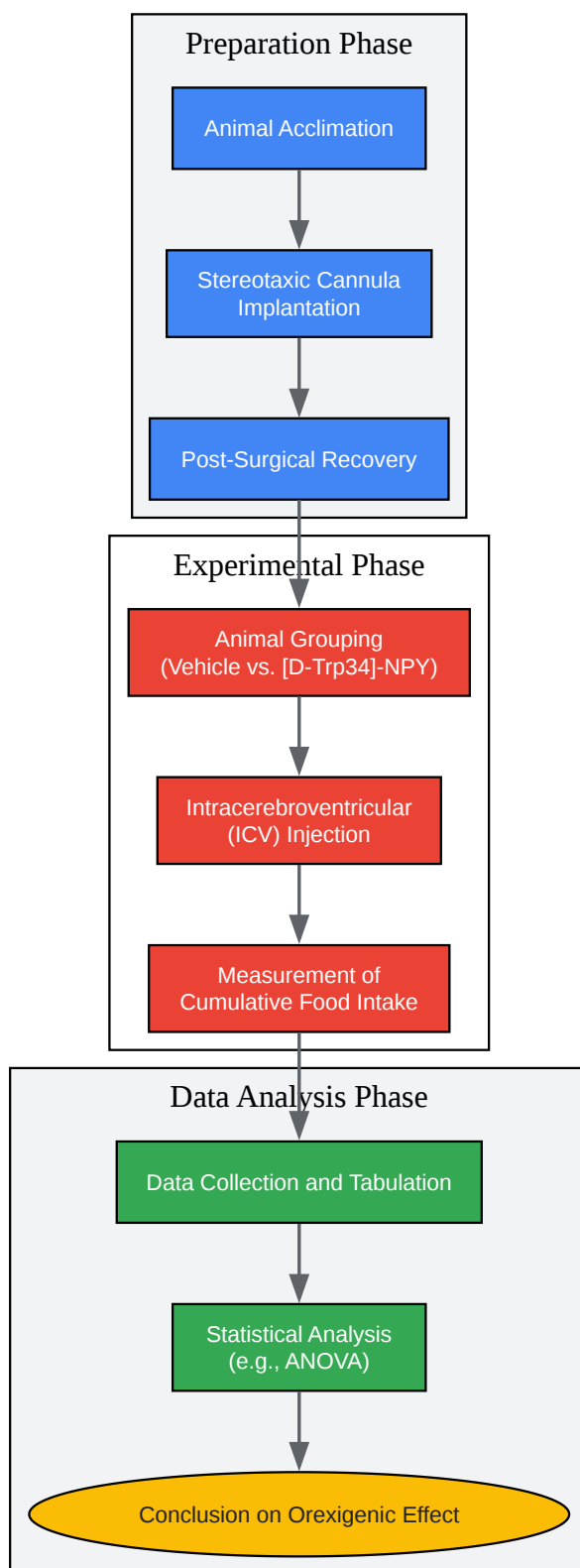
Signaling Pathways and Visualizations

Activation of the NPY Y5 receptor by **[D-Trp34]-Neuropeptide Y** initiates a cascade of intracellular signaling events. The Y5 receptor is primarily coupled to the Gi family of G-proteins.[5]



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Caption: NPY Y5 Receptor Signaling Pathway.



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Caption: Experimental Workflow for In Vivo Food Intake Study.

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